molecular formula C18H17N3O2S B12943957 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile

3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile

Cat. No.: B12943957
M. Wt: 339.4 g/mol
InChI Key: MMELPMQCGUFFNW-UHFFFAOYSA-N
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Description

3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction proceeds through nucleophilic addition and subsequent cyclization to form the naphthyridine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to fully saturated naphthyridine rings.

Scientific Research Applications

3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is unique due to its tosyl group and the specific arrangement of its nitrogen atoms

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

10-methyl-8-(4-methylphenyl)sulfonyl-3,8-diazatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene-4-carbonitrile

InChI

InChI=1S/C18H17N3O2S/c1-11-3-6-14(7-4-11)24(22,23)21-16-8-5-13(10-19)20-18(16)15-9-17(21)12(15)2/h3-8,12,15,17H,9H2,1-2H3

InChI Key

MMELPMQCGUFFNW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC1N(C3=C2N=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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